({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE
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Description
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE is a useful research compound. Its molecular formula is C18H19Br2ClN2O2 and its molecular weight is 490.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis and Structural Insights : A study highlighted the synthesis of similar brominated and chlorinated compounds through a one-pot procedure, showcasing their potential for adopting helical structures and their redox properties through UV-vis and EPR measurements. This research demonstrates the structural versatility and reactivity of such compounds, which could be relevant for the compound (A. Ito et al., 2002).
Characterization of Substituted Phenyl Azetidines : Another study synthesized and characterized substituted phenyl azetidines, indicating the potential antimicrobial applications of these compounds. The research methodology and findings provide insights into the synthesis process and the bioactive properties of structurally similar compounds (K. Doraswamy & P. Ramana, 2013).
Potential Applications
Antimicrobial Activity : The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents showcase the application of related chemical structures in developing new antimicrobial compounds. This suggests that similar chemical frameworks, including the compound , could be explored for their antimicrobial properties (K. Doraswamy & P. Ramana, 2013).
Chemical Modifications and Reactions : Studies on the reaction of 2,4-difunctional esters and the synthesis of N-allyl-4-piperidyl benzamide derivatives highlight the chemical reactivity and potential modifications of compounds with similar structures. These insights can be valuable for researchers looking to modify or utilize similar compounds in their research (L. M. Pevzner, 2003; Cheng De-ju, 2014).
Properties
IUPAC Name |
[2-[4-bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl]-trimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2.BrH/c1-22(2,3)11-17(23)21-16-9-8-12(19)10-14(16)18(24)13-6-4-5-7-15(13)20;/h4-10H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYVJSYZHLJBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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